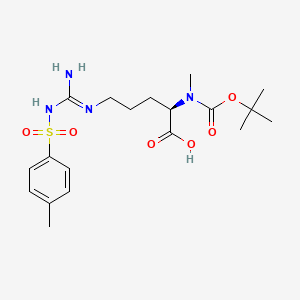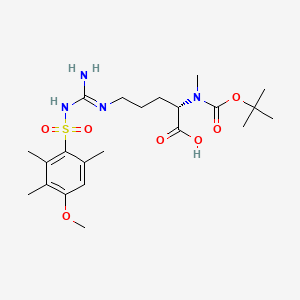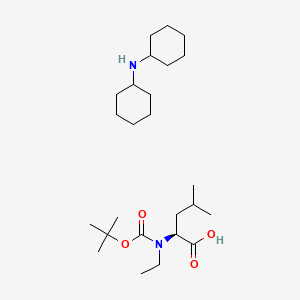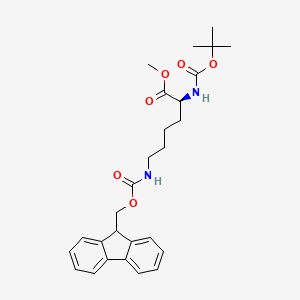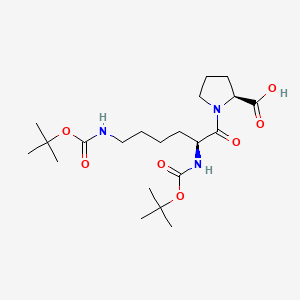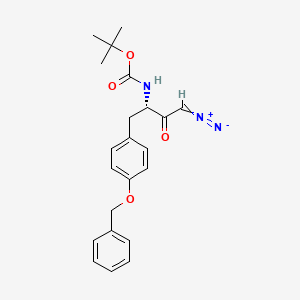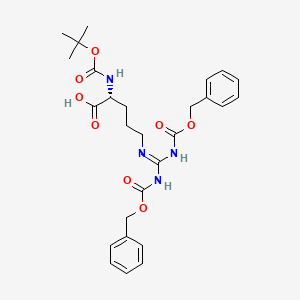
Boc-D-arg(Z)2-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-arg(Z)2-OH is a compound with the molecular formula C27H34N4O8 . It is also known by other synonyms such as BOC-D-ARG(Z)2-OH and (2R)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid .
Synthesis Analysis
Boc-D-arg(Z)2-OH is synthesized using Fmoc solid-phase peptide synthesis (SPPS), a method of choice for peptide synthesis . This method is advantageous due to its easy automation and compatibility with modified peptides . A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported for the synthesis of Z-Arg-Lys-acyloxymethyl ketone (Z-R-K-AOMK) .Molecular Structure Analysis
The InChI representation of Boc-D-arg(Z)2-OH isInChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m1/s1 . The Canonical SMILES representation is CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O . Physical And Chemical Properties Analysis
Boc-D-arg(Z)2-OH is a white to off-white powder . Its molecular weight is 542.58 g/mol . The computed properties include a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 9, and a Rotatable Bond Count of 16 .Aplicaciones Científicas De Investigación
Peptide Synthesis
Boc-D-arg(Z)2-OH is commonly used as a building block in peptide synthesis . It’s particularly useful in Boc solid-phase peptide synthesis , a method that allows for the efficient production of peptides.
Proteomics Research
In the field of proteomics, Boc-D-arg(Z)2-OH is used as a biochemical . Proteomics is the large-scale study of proteins, and this compound can play a crucial role in understanding protein structure and function .
Anticancer Research
Boc-D-arg(Z)2-OH has been used in the synthesis of amino acid prodrug forms of cytotoxic anthraquinones with anticancer activity . This suggests potential applications in cancer treatment research .
Biochemical Research
As a biochemical, Boc-D-arg(Z)2-OH is used in various biochemical research applications . These could include studies on enzyme function, protein-protein interactions, and more .
Nanotechnology
While not directly related to Boc-D-arg(Z)2-OH, it’s worth noting that similar compounds have been used in nanotechnology . For example, a BiVO4-WO3 nano-composite was prepared using a similar compound . This suggests potential applications of Boc-D-arg(Z)2-OH in the synthesis of nano-composites.
Safety and Hazards
When handling Boc-D-arg(Z)2-OH, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is required .
Relevant Papers Relevant papers include “Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK” published in ACS Omega , and “Advances in Fmoc solid-phase peptide synthesis” published in the Journal of Peptide Science .
Mecanismo De Acción
Target of Action
Boc-D-arg(Z)2-OH is a derivative of the amino acid arginine . It is primarily used in peptide synthesis . The primary targets of Boc-D-arg(Z)2-OH are the proteins that are being synthesized. These proteins play a wide variety of roles in biological systems, depending on their structure and function.
Mode of Action
Boc-D-arg(Z)2-OH interacts with its targets during the process of peptide synthesis . It is coupled via the mixed anhydride (MA) with HGlu(OBzl)-Lys(Z)-Arg(Z,Z)-CH2Cl . The Boc group (tert-butoxycarbonyl) and the Z group (benzyloxycarbonyl) are protecting groups that prevent unwanted side reactions during the synthesis process . These groups are removed after the desired peptide bond formation has occurred.
Biochemical Pathways
The biochemical pathway primarily affected by Boc-D-arg(Z)2-OH is protein synthesis. In this pathway, amino acids are linked together in a specific order to form proteins. Boc-D-arg(Z)2-OH, as a derivative of arginine, can be incorporated into proteins during this process .
Pharmacokinetics
The Boc and Z protecting groups may influence its bioavailability by affecting its solubility and stability .
Result of Action
The result of Boc-D-arg(Z)2-OH’s action is the successful synthesis of peptides with the correct sequence of amino acids . This can lead to the production of proteins with specific functions in biological systems.
Action Environment
The action of Boc-D-arg(Z)2-OH is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other chemicals in the reaction mixture can also influence the reaction. For safety, it should be handled in a well-ventilated place, avoiding dust formation and contact with skin and eyes .
Propiedades
IUPAC Name |
(2R)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRJPLNCTNRXPE-OAQYLSRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-arg(Z)2-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

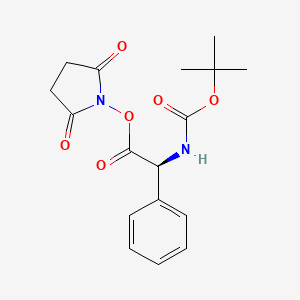
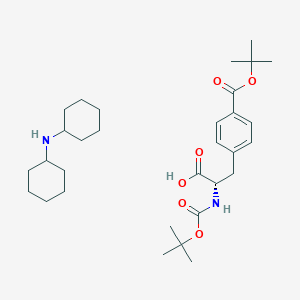


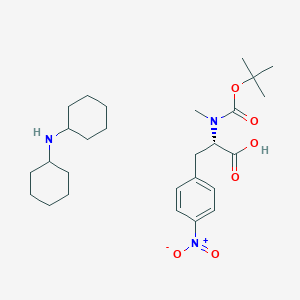
![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)
